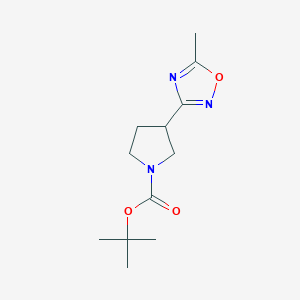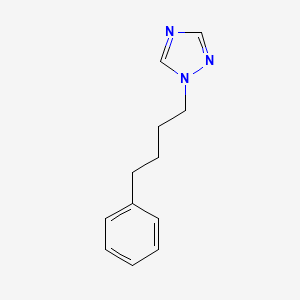![molecular formula C16H22O2 B12625266 4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol CAS No. 917838-87-0](/img/structure/B12625266.png)
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol is an organic compound with the molecular formula C16H22O2. It is a phenolic compound characterized by the presence of a cyclohexene ring substituted with a methyl group and a propan-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol typically involves the reaction of 4-hydroxyphenol with 4-methylcyclohex-2-en-1-ylpropan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of alkylated or acylated phenols.
科学研究应用
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and coatings.
作用机制
The mechanism of action of 4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-((1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl acetate: Similar structure but with an acetate group instead of a phenolic group.
(1S,4R)-1-Methyl-4-((S)-6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar cyclohexene ring structure but with different substituents.
Uniqueness
4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol is unique due to its specific combination of a phenolic group and a substituted cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
917838-87-0 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
4-[2-[(1S,4R)-4-methylcyclohex-2-en-1-yl]propan-2-yloxy]phenol |
InChI |
InChI=1S/C16H22O2/c1-12-4-6-13(7-5-12)16(2,3)18-15-10-8-14(17)9-11-15/h4,6,8-13,17H,5,7H2,1-3H3/t12-,13+/m0/s1 |
InChI 键 |
VRPWXQPUZHYUCE-QWHCGFSZSA-N |
手性 SMILES |
C[C@@H]1CC[C@@H](C=C1)C(C)(C)OC2=CC=C(C=C2)O |
规范 SMILES |
CC1CCC(C=C1)C(C)(C)OC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)


![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)

